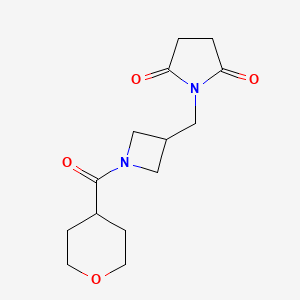

1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (CAS: 2320861-37-6) is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to an azetidine ring substituted with a tetrahydro-2H-pyran-4-carbonyl group.

Properties

IUPAC Name |

1-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c17-12-1-2-13(18)16(12)9-10-7-15(8-10)14(19)11-3-5-20-6-4-11/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQAUUITJFSHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione , also known as a pyrrolidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrrolidine ring fused with a tetrahydro-2H-pyran moiety and an azetidine unit. The presence of these heterocycles contributes to its unique chemical properties and biological activities.

Structural Formula

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

Therapeutic Applications

Research indicates that this compound exhibits various therapeutic potentials, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds possess antibacterial and antifungal properties .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, making it a candidate for treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Research :

- Inflammatory Response Modulation :

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of the target compound and its analogues:

Key Comparative Insights

Solubility and Reactivity: The tetrahydro-2H-pyran group in the target compound likely improves aqueous solubility compared to sulfur-containing analogues (e.g., CAS 2097916-81-7) due to its oxygenated ring . Compounds with long alkyl chains (e.g., sulfanylundecanoyl in ) exhibit enhanced hydrophobicity, favoring applications in polymer matrices or lipid-based systems.

Sulfur-containing analogues () may engage in redox reactions or metal coordination, suggesting divergent reactivity compared to the oxygen-rich target molecule.

Synthetic Pathways :

- Pyrrolidine-2,5-dione derivatives are commonly synthesized via nucleophilic substitution or condensation reactions (e.g., acetonitrile reflux with K2CO3 ). The target compound likely follows similar protocols, though specific details are absent in the evidence.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.